molecular formula C17H16ClNO B5721225 (2-chloro-4-methylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

(2-chloro-4-methylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

Cat. No.: B5721225
M. Wt: 285.8 g/mol
InChI Key: YZKCDAVCGGEZFL-UHFFFAOYSA-N
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Description

(2-chloro-4-methylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4-methylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylbenzaldehyde and 3,4-dihydroisoquinoline.

    Condensation Reaction: The key step involves a condensation reaction between 2-chloro-4-methylbenzaldehyde and 3,4-dihydroisoquinoline in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4-methylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

Chemistry

(2-chloro-4-methylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and catalysts.

Biology

In biological research, this compound may be used to study the structure-activity relationships of isoquinoline derivatives. It can also be employed in the design of new bioactive molecules with potential therapeutic applications.

Medicine

The compound has potential applications in medicinal chemistry for the development of new drugs. Isoquinoline derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (2-chloro-4-methylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    (2-chloro-4-methylphenyl)-(1H-isoquinolin-2-yl)methanone: A similar compound with a different substitution pattern on the isoquinoline ring.

    (2-chloro-4-methylphenyl)-(3,4-dihydro-1H-quinolin-2-yl)methanone: A compound with a quinoline ring instead of an isoquinoline ring.

Uniqueness

(2-chloro-4-methylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2-chloro-4-methylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-12-6-7-15(16(18)10-12)17(20)19-9-8-13-4-2-3-5-14(13)11-19/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKCDAVCGGEZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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